molecular formula C15H29NO4 B035344 Hexaneperoxoic acid, 6-(nonylamino)-6-oxo- CAS No. 104788-63-8

Hexaneperoxoic acid, 6-(nonylamino)-6-oxo-

Cat. No. B035344
CAS RN: 104788-63-8
M. Wt: 287.39 g/mol
InChI Key: AVLQNPBLHZMWFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexaneperoxoic acid, 6-(nonylamino)-6-oxo-, commonly known as HPA-NO, is a synthetic compound that has shown promise in scientific research applications due to its unique properties. HPA-NO is a peroxide derivative of hexanoic acid that contains a nitrogen oxide group. It has been found to have a wide range of biochemical and physiological effects, making it an interesting compound for further study.

Mechanism of Action

HPA-NO releases nitric oxide through a process called homolytic cleavage. When HPA-NO comes into contact with a reducing agent, such as glutathione or ascorbic acid, the nitrogen oxide group is cleaved from the molecule, releasing nitric oxide. This process allows for precise control over the amount of nitric oxide released, making HPA-NO a valuable tool for studying the effects of nitric oxide in biological systems.
Biochemical and Physiological Effects
HPA-NO has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that HPA-NO can stimulate the release of cytokines and chemokines, which are important signaling molecules involved in immune response. HPA-NO has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as arthritis and asthma.

Advantages and Limitations for Lab Experiments

One advantage of using HPA-NO in scientific research is its ability to release nitric oxide in a controlled manner. This allows for precise control over the amount of nitric oxide released, making it a valuable tool for studying the effects of nitric oxide in biological systems. However, one limitation of using HPA-NO is its instability in aqueous solutions. HPA-NO is prone to hydrolysis, which can result in the release of unwanted byproducts.

Future Directions

There are many potential future directions for research involving HPA-NO. One area of interest is the development of HPA-NO-based therapeutics for conditions such as arthritis and asthma. Another area of interest is the use of HPA-NO as a tool for studying the effects of nitric oxide in various biological systems. Additionally, further research is needed to optimize the synthesis and purification of HPA-NO, as well as to develop new methods for stabilizing the compound in aqueous solutions.
Conclusion
In conclusion, HPA-NO is a synthetic compound that has shown promise in scientific research applications due to its unique properties. HPA-NO releases nitric oxide in a controlled manner, making it a valuable tool for studying the effects of nitric oxide in biological systems. While there are limitations to using HPA-NO in scientific research, there are also many potential future directions for research involving this compound. With further study, HPA-NO may prove to be a valuable tool for understanding the role of nitric oxide in various physiological processes.

Synthesis Methods

HPA-NO can be synthesized by reacting hexanoic acid with hydrogen peroxide and nitric oxide. The reaction is typically carried out in the presence of a catalyst, such as copper or iron. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.

Scientific Research Applications

HPA-NO has been studied extensively in the field of nitric oxide research. Nitric oxide is a signaling molecule that plays a critical role in many physiological processes, such as vasodilation, neurotransmission, and immune response. HPA-NO has been found to release nitric oxide in a controlled manner, making it a useful tool for studying the effects of nitric oxide in various biological systems.

properties

CAS RN

104788-63-8

Molecular Formula

C15H29NO4

Molecular Weight

287.39 g/mol

IUPAC Name

6-(nonylamino)-6-oxohexaneperoxoic acid

InChI

InChI=1S/C15H29NO4/c1-2-3-4-5-6-7-10-13-16-14(17)11-8-9-12-15(18)20-19/h19H,2-13H2,1H3,(H,16,17)

InChI Key

AVLQNPBLHZMWFC-UHFFFAOYSA-N

SMILES

CCCCCCCCCNC(=O)CCCCC(=O)OO

Canonical SMILES

CCCCCCCCCNC(=O)CCCCC(=O)OO

Other CAS RN

104788-63-8

Pictograms

Flammable; Corrosive; Irritant; Environmental Hazard

synonyms

6-(nonylamino)-6-oxo-peroxyhexanoic acid

Origin of Product

United States

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